![molecular formula C19H17F5N2O2 B2551047 4-(2-Fluorophenyl)piperazinyl 3-(1,1,2,2-tetrafluoroethoxy)phenyl ketone CAS No. 1023803-86-2](/img/structure/B2551047.png)
4-(2-Fluorophenyl)piperazinyl 3-(1,1,2,2-tetrafluoroethoxy)phenyl ketone
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Overview
Description
“4-(2-Fluorophenyl)piperazinyl 3-(1,1,2,2-tetrafluoroethoxy)phenyl ketone” is a chemical compound with the molecular formula C19H17F5N2O2 . It’s a complex organic compound that contains fluorine, nitrogen, and oxygen atoms .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The fluorophenyl group, piperazinyl group, and tetrafluoroethoxyphenyl ketone group all contribute to the overall structure .Physical And Chemical Properties Analysis
This compound has a molecular weight of 400.34 . Other physical and chemical properties such as melting point, boiling point, and density could not be found in the available resources .Scientific Research Applications
- Most Potent Inhibitor : Compound 3c emerged as the most potent inhibitor, reducing uridine uptake in both ENT1 and ENT2.
- Safety : Compound 3c did not affect cell viability, protein expression, or ENT1/ENT2 internalization .
Equilibrative Nucleoside Transporters (ENTs) Inhibition
Anti-inflammatory and Analgesic Activities
Piperazine Synthesis
Safety and Hazards
Future Directions
properties
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F5N2O2/c20-15-6-1-2-7-16(15)25-8-10-26(11-9-25)17(27)13-4-3-5-14(12-13)28-19(23,24)18(21)22/h1-7,12,18H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FESYZFLYVDBHRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC(=CC=C3)OC(C(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F5N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluorophenyl)piperazinyl 3-(1,1,2,2-tetrafluoroethoxy)phenyl ketone |
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